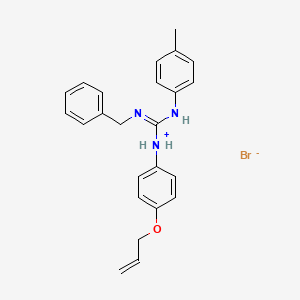
Undecyl trichloroacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Undecyl trichloroacetate, also known as trichloroacetic acid undecyl ester, is an organic compound with the molecular formula C₁₃H₂₃Cl₃O₂. It is a derivative of trichloroacetic acid, where the hydrogen atoms of the methyl group are replaced by chlorine atoms. This compound is known for its unique chemical properties and applications in various fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Undecyl trichloroacetate can be synthesized through the esterification of trichloroacetic acid with undecanol. The reaction typically involves the use of a catalyst such as sulfuric acid to facilitate the esterification process. The reaction conditions include heating the mixture under reflux to achieve the desired ester product.
Industrial Production Methods
In industrial settings, the production of this compound involves the chlorination of acetic acid or its derivatives, followed by esterification with undecanol. The process may involve the use of catalysts such as calcium hypochlorite to accelerate the reaction. The crude product is then purified through crystallization or distillation to obtain the final compound.
Analyse Des Réactions Chimiques
Types of Reactions
Undecyl trichloroacetate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, it can hydrolyze to form trichloroacetic acid and undecanol.
Reduction: It can be reduced to form less chlorinated derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Hydrolysis: Trichloroacetic acid and undecanol.
Reduction: Less chlorinated esters.
Substitution: Substituted esters with different functional groups.
Applications De Recherche Scientifique
Undecyl trichloroacetate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: Employed in the study of enzyme-catalyzed reactions and as a model compound in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the manufacture of specialty chemicals and as a stabilizer in certain formulations.
Mécanisme D'action
The mechanism of action of undecyl trichloroacetate involves its interaction with biological molecules through esterification and hydrolysis reactions. It can act as an acylating agent, modifying proteins and other macromolecules. The molecular targets include enzymes and receptors, where it can inhibit or activate specific pathways depending on the context.
Comparaison Avec Des Composés Similaires
Similar Compounds
Trichloroacetic acid: A strong acid used in biochemistry and medicine.
Dichloroacetic acid: A less chlorinated analogue with similar properties.
Chloroacetic acid: A precursor for various chemical syntheses.
Uniqueness
Undecyl trichloroacetate is unique due to its long alkyl chain, which imparts different solubility and reactivity characteristics compared to its shorter-chain analogues. This makes it particularly useful in applications requiring specific hydrophobic or lipophilic properties.
Propriétés
Numéro CAS |
74339-49-4 |
|---|---|
Formule moléculaire |
C13H23Cl3O2 |
Poids moléculaire |
317.7 g/mol |
Nom IUPAC |
undecyl 2,2,2-trichloroacetate |
InChI |
InChI=1S/C13H23Cl3O2/c1-2-3-4-5-6-7-8-9-10-11-18-12(17)13(14,15)16/h2-11H2,1H3 |
Clé InChI |
ZKEYPXQCWNXAQG-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCOC(=O)C(Cl)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Acetamide, N-[2-[(4,5-dicyano-1-methyl-1H-imidazol-2-yl)azo]-5-[ethyl(phenylmethyl)amino]phenyl]-](/img/structure/B13763674.png)

![Benzoic acid, 2-[3-(2,4-dichlorophenyl)-1-ethyl-2-triazenyl]-5-sulfo-, disodium salt](/img/structure/B13763682.png)
![[1,1'-Biphenyl]-3-sulfonic acid, 4'-(acetylamino)-4-[(3-aminobenzoyl)amino]-](/img/structure/B13763685.png)
![N-[(2-chlorophenyl)methyl]-N-[2-(2-methylbutan-2-ylamino)-2-oxoethyl]thiadiazole-4-carboxamide](/img/structure/B13763688.png)






